molecular formula C22H25ClN2O3 B3986720 Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Cat. No.: B3986720
M. Wt: 400.9 g/mol
InChI Key: LDZQJAZFAAILSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a butoxyanilino group and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution with Butoxyanilino Group: The quinoline core is then reacted with 4-butoxyaniline under basic conditions to introduce the butoxyanilino group.

    Esterification: The carboxylic acid group on the quinoline ring is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the butoxyanilino group, where the butoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst; anhydrous conditions.

    Substitution: Halides, amines; basic or neutral conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable and colorful nature.

Mechanism of Action

The mechanism of action of Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyaniline: A precursor in the synthesis of the target compound, used in various organic syntheses.

    Methyl 2-methylquinoline-6-carboxylate: Lacks the butoxyanilino group, making it less versatile in certain applications.

    4-(4-Butoxyanilino)quinoline: Similar structure but without the carboxylate ester group, affecting its solubility and reactivity.

Uniqueness

Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the butoxyanilino group and the carboxylate ester enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3.ClH/c1-4-5-12-27-18-9-7-17(8-10-18)24-21-13-15(2)23-20-11-6-16(14-19(20)21)22(25)26-3;/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZQJAZFAAILSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-butoxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.